![molecular formula C16H11N5O B14373129 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91322-03-1](/img/structure/B14373129.png)
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with phenoxyacetic acid under acidic conditions to yield the desired triazolopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, often starting with readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium cyanide or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cycloaddition: Catalysts like triethylamine are often used to facilitate cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Triazolopyrimidine Derivatives: Various derivatives with modifications at different positions on the triazole and pyrimidine rings.
Uniqueness
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxy and phenyl groups contribute to its high binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .
Biological Activity
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on various research findings.
Structural Characteristics
The compound features a triazolo-pyrimidine core with a phenoxy and a phenyl substituent. This unique structure enhances its lipophilicity and ability to interact with biological targets. The molecular formula is C16H11N5O .
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives can possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated moderate activity against pathogenic bacteria and fungi .
- Anticancer Potential : Some triazolo-pyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes such as mTOR and PI3K, which are involved in various cellular processes related to cancer and metabolic diseases .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of related compounds against several bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Compound Name | MIC (μM) | Target Organism |
---|---|---|
5-Phenoxy-3-phenyl-3H-triazolo[4,5-d]pyrimidine | 0.21 | Pseudomonas aeruginosa |
5-Methyl-7-phenyltetrazolo[1,5-a]pyrimidine | 0.25 | E. coli |
6-Isopropyl-5-benzyl-[1,2,4]triazolo[1,5-a]pyrimidine | 0.30 | Staphylococcus aureus |
Anticancer Activity
In vitro assays have demonstrated that derivatives of triazolo-pyrimidines can significantly inhibit the growth of cancer cell lines such as HepG2 and MCF-7. For example, one derivative showed an IC50 value of 0.76 μM against HepG2 cells, indicating potent anticancer activity .
The mechanism of action for these compounds often involves interaction with key proteins involved in cell signaling pathways. For instance, molecular docking studies have revealed strong binding interactions with DNA gyrase and other critical enzymes, suggesting that these compounds may disrupt essential cellular functions .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several triazolo-pyrimidine derivatives on HaCat and Balb/c 3T3 cells using the MTT assay. Results indicated promising cytotoxicity in specific derivatives, highlighting their potential for further development as anticancer agents .
- In Silico Studies : Computational studies demonstrated favorable drug-like properties for several derivatives of triazolo-pyrimidines, suggesting their viability for further pharmacological evaluation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how do substituents influence reaction efficiency?
- Methodology : One-pot procedures are effective for triazolopyrimidine derivatives, leveraging azide-alkyne cycloaddition or hydrazine intermediate oxidation . Substituents like phenoxy groups may require protective strategies (e.g., fluoro or hydroxymethyl groups in analogous compounds) to prevent side reactions . Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) based on precursor solubility .
- Data Insight : Yield discrepancies in similar compounds (e.g., 60–85%) highlight the need for iterative purification via column chromatography or recrystallization .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze 1H and 13C NMR for triazole proton shifts (~8.5–9.0 ppm) and pyrimidine carbon signals (150–160 ppm) .
- XRD : Resolve tautomerism (e.g., triazole vs. pyrimidine ring protonation) via single-crystal X-ray diffraction .
- MS : Confirm molecular weight using high-resolution mass spectrometry (HRMS) with ESI+ mode .
Q. What are the stability profiles of this compound under acidic/basic conditions?
- Methodology : Conduct pH-dependent stability assays (e.g., 0.1M HCl/NaOH, 24h) with HPLC monitoring. Phenoxy derivatives of triazolopyrimidines degrade under strong acidic conditions (pH <2) due to ether bond cleavage, while basic conditions (pH >10) may induce ring-opening .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-Phenoxy-3-phenyl-triazolopyrimidine in novel reactions?
- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites . ICReDD’s reaction path search methods integrate quantum chemical calculations to simulate intermediates (e.g., azide or nitrene species) and predict regioselectivity .
- Case Study : For analogous fluorinated triazolopyrimidines, DFT revealed fluorine’s electron-withdrawing effect stabilizes transition states, improving cyclization yields .
Q. How should researchers resolve contradictions in bioactivity data (e.g., antimicrobial assays) for this compound?
- Methodology :
- Dose-Response Analysis : Use Hill slope models to distinguish true activity from assay noise .
- Structural Analog Comparison : Cross-reference with derivatives (e.g., ethynyl or methyl-substituted triazolopyrimidines) to identify substituent-specific trends .
- Mechanistic Studies : Employ molecular docking to validate target binding (e.g., bacterial DNA gyrase) and rule off-target effects .
Q. What experimental design strategies optimize reaction conditions for scaling up synthesis?
- Methodology : Apply factorial design (e.g., Box-Behnken) to test variables: catalyst loading (e.g., CuI), temperature, and solvent ratio. For triazolopyrimidines, optimal CuI concentrations (5–10 mol%) and solvent mixtures (e.g., DMF:H₂O 3:1) maximize yield .
- Data Analysis : Use ANOVA to identify significant factors; Pareto charts prioritize adjustments (e.g., temperature > solvent) .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Triazolopyrimidine Derivatives
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Temperature | 80–120°C | High | |
Solvent Polarity | DMF, THF, or MeCN | Moderate | |
Catalyst (CuI) | 5–10 mol% | Critical | |
Reaction Time | 6–24h | Variable |
Table 2. Stability of Phenoxy-Triazolopyrimidine Under pH Stress
Condition (pH) | Degradation Pathway | Half-Life (h) | Reference |
---|---|---|---|
1.0 (HCl) | Ether cleavage | 2.5 | |
7.4 (Buffer) | Stable | >48 | |
12.0 (NaOH) | Ring-opening via hydrolysis | 8.0 |
Properties
CAS No. |
91322-03-1 |
---|---|
Molecular Formula |
C16H11N5O |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-phenoxy-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H11N5O/c1-3-7-12(8-4-1)21-15-14(19-20-21)11-17-16(18-15)22-13-9-5-2-6-10-13/h1-11H |
InChI Key |
XZZXDEBGDHUDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)OC4=CC=CC=C4 |
Origin of Product |
United States |
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